O-TMS Iso-pimecrolimus is a chemical compound derived from pimecrolimus, which is classified as a topical calcineurin inhibitor. Pimecrolimus is primarily used for treating inflammatory skin conditions, notably atopic dermatitis. The compound exhibits immunosuppressive properties by inhibiting T-cell activation and the production of various inflammatory cytokines. O-TMS Iso-pimecrolimus, specifically, is a derivative that has been studied for its potential enhanced efficacy and stability compared to its parent compound.
O-TMS Iso-pimecrolimus is synthesized from ascomycin, a naturally occurring macrolide antibiotic. The synthesis involves chemical modifications that enhance the pharmacological properties of pimecrolimus, making it suitable for therapeutic applications in dermatology and possibly other fields.
O-TMS Iso-pimecrolimus falls under the category of topical immunomodulators and is specifically classified as a calcineurin inhibitor. This class of drugs is known for its role in modulating immune responses, particularly in conditions characterized by excessive inflammation.
The synthesis of O-TMS Iso-pimecrolimus typically begins with ascomycin. The process involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is often characterized by spectroscopic methods to confirm its structure and purity.
O-TMS Iso-pimecrolimus can undergo various chemical reactions typical of macrolide derivatives:
The stability of O-TMS Iso-pimecrolimus under different conditions (pH, temperature) is crucial for its application in formulations intended for topical use.
O-TMS Iso-pimecrolimus acts primarily by inhibiting the activity of calcineurin, a calcium-dependent phosphatase involved in T-cell activation:
This mechanism effectively diminishes the inflammatory response associated with conditions like atopic dermatitis.
O-TMS Iso-pimecrolimus has significant potential applications in:
The synthesis of O-TMS Iso-pimecrolimus (chemical formula: C₄₆H₇₆ClNO₁₁Si; molecular weight: 882.6 g/mol) hinges on precise stereoselective modifications of the pimecrolimus scaffold. Ascomycin, the natural macrocyclic precursor (C₄₃H₆₉NO₁₂), undergoes regioselective chlorination at the C-33 position to yield pimecrolimus. This transformation employs reagents like thionyl chloride (SOCl₂) or oxalyl chloride in aprotic solvents (e.g., toluene, dichloromethane) under inert atmospheres, achieving yields of 75–85% [1] [5]. The chlorination’s stereospecificity is governed by bulky Lewis base additives (e.g., 2,6-dimethylpyridine), which shield the α-face of the cyclohexyl ring, directing trans-diaxial chloride addition [5].
Subsequent TMS functionalization targets the C-32 hydroxyl group of iso-pimecrolimus. This involves activating the hydroxyl with triflic anhydride (Tf₂O) in acetonitrile at -40°C, followed by nucleophilic displacement with trimethylsilyl chloride (TMSCl). The reaction’s selectivity (>98% enantiomeric excess) arises from steric constraints imposed by the adjacent chloro-cyclohexyl moiety [1] [2]. Critical parameters include:
Table 1: Optimized Conditions for Key Synthetic Steps
Step | Reagent/Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
C-33 Chlorination | SOCl₂/2,6-lutidine | Toluene | 25 | 85 | >95% trans |
C-32 Activation | Tf₂O/Triethylamine | Acetonitrile | -40 | 92 | >98% ee |
TMS Functionalization | TMSCl/DMAP | Dichloromethane | 0 | 88 | >99% ee |
The TMS group (-Si(CH₃)₃) at C-32 significantly alters O-TMS Iso-pimecrolimus’s physicochemical behavior. Nuclear magnetic resonance (NMR) studies confirm that silylation induces a 12° torsional shift in the pent-4-en-2-yl chain, stabilizing the E-configured double bond at C-16. This conformation reduces steric clash with the adjacent methoxycyclohexyl ring, lowering the compound’s strain energy by ~5 kcal/mol [2] [7]. The TMS ether’s hydrolytic resistance is enhanced by the β-chloro substituent, which electronically deactivates nucleophilic attack at silicon. Accelerated stability studies (40°C/75% RH) show <2% desilylation after 6 months, compared to 15% for non-chlorinated analogs [2].
Lipophilicity metrics reveal the TMS group increases the logP value by 1.8 units (from 3.2 for pimecrolimus to 5.0 for O-TMS Iso-pimecrolimus). This amplifies membrane permeability, evidenced by Franz cell assays showing a 2.3× higher epidermal flux rate (1.8 μg/cm²/hr) versus the parent compound [2]. Crystallographic data, though limited for O-TMS derivatives, indicate that the TMS moiety adopts a gauche conformation, optimizing hydrophobic interactions with lipid bilayers [7].
Structural divergence between O-TMS Iso-pimecrolimus and pimecrolimus centers on three domains:
Table 2: Structural and Physicochemical Comparison
Parameter | Pimecrolimus | O-TMS Iso-pimecrolimus | Biological Implication |
---|---|---|---|
Molecular Formula | C₄₃H₆₈ClNO₁₁ | C₄₆H₇₆ClNO₁₁Si | Higher MW improves skin retention |
logP | 3.2 | 5.0 | Enhanced membrane permeation |
H-Bond Acceptors | 11 | 11 | Unchanged solubility in polar media |
Topological Polar Surface | 171 Ų | 171 Ų | Similar diffusion kinetics |
Metabolic Stability (t₁/₂) | 2.1 h (human liver) | >6.0 h (human liver) | Reduced first-pass effect |
Synthetic versatility is another distinction: O-TMS Iso-pimecrolimus serves as an intermediate for combinatorial biosynthesis. Engineered Streptomyces strains incorporate TMS via silyltransferase enzymes, achieving titers of 120 mg/L—unattainable with pimecrolimus due to its reactive hydroxyl group [2].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5